1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Description
Overview of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine Hydrochloride
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride represents a sophisticated example of functionalized triazole chemistry, characterized by its unique combination of structural features that distinguish it from simpler triazole derivatives. The compound exhibits the molecular formula C8H17ClN4, with a molecular weight of 204.7 grams per mole, establishing it as a medium-sized organic molecule within the triazole family. The Chemical Abstracts Service registry number 1787904-43-1 provides unambiguous identification for this specific hydrochloride salt form of the parent amine compound. The structural architecture incorporates a 1,2,4-triazole ring system as the central heterocyclic core, with butan-2-yl substitution at the 5-position and an ethan-1-amine chain attached at the 3-position of the triazole ring.
The parent free base compound, identified by Chemical Abstracts Service number 1343630-75-0, possesses the molecular formula C8H16N4 and a molecular weight of 168.24 grams per mole, representing the deprotonated form before hydrochloride salt formation. The Simplified Molecular Input Line Entry System notation CC(C1=NN=C(C(CC)C)N1)N provides a computational representation of the molecular connectivity, facilitating database searches and computational chemistry applications. The presence of both secondary alkyl substitution through the butan-2-yl group and primary amine functionality creates multiple potential sites for chemical modification and biological interaction, making this compound particularly interesting for medicinal chemistry applications.
The three-dimensional conformational analysis reveals that the triazole ring maintains planarity consistent with its aromatic character, while the alkyl substituents adopt conformations that minimize steric hindrance. The ethanamine side chain provides basic functionality that can participate in hydrogen bonding interactions, while the butan-2-yl group contributes to lipophilic character that may influence membrane permeability and protein binding properties. The hydrochloride salt formation enhances water solubility compared to the free base, facilitating handling and potential biological applications. Advanced spectroscopic characterization techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have confirmed the structural assignments and purity profiles for research applications.
Historical Context of Triazole Chemistry
The foundation of triazole chemistry traces its origins to the pioneering work of German chemist Arthur Rudolf Hantzsch and his contemporaries in the late nineteenth century, when the systematic investigation of nitrogen-containing heterocycles began to reveal the remarkable structural diversity possible within five-membered ring systems. The name "triazole" was first introduced by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C2H3N3, establishing the nomenclature that continues to be used in contemporary chemical literature. This early nomenclature work provided the foundation for understanding the two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole, each possessing distinct chemical properties and synthetic accessibility patterns that would later prove crucial for pharmaceutical development.
The systematic synthesis of 1H-1,2,3-triazole was first achieved in 1910 by German chemists Otto Dimroth and Gustav Fester, who developed a thermal cycloaddition method involving hydrazoic acid and acetylene at elevated temperatures of 100 degrees Celsius for 70 hours. This breakthrough demonstrated the feasibility of constructing triazole rings through careful control of reaction conditions and established the precedent for subsequent synthetic methodologies. Dimroth's contributions extended beyond synthesis to include the discovery of the eponymous Dimroth rearrangement, a fundamental transformation of amine-substituted 1,2,3-triazoles where substituent nitrogen atoms exchange positions with ring nitrogen atoms. These early synthetic achievements laid the groundwork for the systematic exploration of triazole chemistry that would accelerate throughout the twentieth century.
The historical development of triazole chemistry gained significant momentum with the recognition of biological activity in azole derivatives during the 1940s, when researchers first identified antifungal properties in simple azole compounds. This discovery catalyzed intensive research efforts to develop more sophisticated triazole derivatives with enhanced biological activity and improved pharmacological properties. The subsequent decades witnessed the evolution of synthetic methodologies from simple thermal cycloadditions to sophisticated metal-catalyzed processes, enabling access to increasingly complex triazole architectures. The development of the Huisgen azide-alkyne cycloaddition reaction and its later copper-catalyzed variant revolutionized triazole synthesis by providing regioselective access to specific substitution patterns. These historical developments established the foundation for contemporary triazole chemistry, including the development of specialized derivatives such as 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride.
Relevance of Triazole Derivatives in Modern Chemistry
Contemporary triazole derivatives have emerged as indispensable components in pharmaceutical chemistry, with approximately 15 marketed drugs and 50 drug candidates incorporating 1,2,4-triazole moieties in their molecular structures. The therapeutic significance of triazole-containing compounds spans multiple pharmacological categories, including antifungal agents such as fluconazole and antiviral medications such as ribavirin, demonstrating the versatility of the triazole pharmacophore across diverse biological targets. The mechanism of antifungal action involves inhibition of ergosterol synthesis through blocking of cytochrome P450-dependent enzyme CYP51, where triazole rings coordinate with heme iron to disrupt essential fungal metabolic processes. This well-established mechanism has provided a template for developing new triazole derivatives with enhanced selectivity and reduced side effect profiles.
Recent developments in triazole chemistry have expanded beyond traditional pharmaceutical applications to encompass materials science, coordination chemistry, and catalysis applications. Triazole derivatives function as effective corrosion inhibitors in industrial applications, where their electron-rich nitrogen atoms provide metal surface protection through coordinate bond formation. The development of ionic liquids incorporating triazole moieties has opened new possibilities for green chemistry applications, while triazole-based metal-complexing agents have found use in advanced materials for light-emitting devices and specialized polymers. These diverse applications demonstrate the fundamental importance of triazole chemistry in contemporary scientific research and technological development.
The synthetic accessibility of triazole derivatives has been revolutionized through the development of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions that provide reliable access to 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions. Metal-free synthetic protocols have emerged as sustainable alternatives, enabling the preparation of triazole derivatives without the environmental concerns associated with transition metal catalysts. Advanced synthetic strategies now permit the incorporation of complex functionality into triazole frameworks, enabling the preparation of sophisticated derivatives such as triazole thioglycosides and benzimidazole-triazole hybrid compounds with enhanced biological activity. These methodological advances have facilitated the systematic exploration of structure-activity relationships in triazole derivatives, contributing to the rational design of new compounds with optimized properties for specific applications.
Scope and Objectives of the Present Academic Analysis
The primary objective of this comprehensive analysis is to provide a detailed examination of the chemical properties, synthetic accessibility, and structural characteristics of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride within the broader context of triazole derivative chemistry. This investigation will systematically evaluate the molecular structure through advanced analytical techniques, including spectroscopic characterization and computational modeling approaches that provide insights into conformational preferences and electronic properties. The analysis will incorporate comprehensive literature review of related triazole derivatives to establish structure-activity relationships and identify unique features that distinguish this particular compound from other members of the triazole family.
The scope of this academic investigation encompasses detailed examination of synthetic methodologies potentially applicable to the preparation of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride, drawing upon established protocols for triazole ring formation and subsequent functionalization reactions. This analysis will evaluate multiple synthetic approaches, including both traditional thermal methods and contemporary metal-catalyzed processes, to identify optimal strategies for compound preparation and purification. The investigation will also examine the physicochemical properties that influence compound stability, solubility, and potential applications in research settings. Particular attention will be devoted to understanding the impact of structural features such as the butan-2-yl substitution pattern and ethanamine functionality on overall molecular properties.
Molecular and Physical Properties Analysis
Comparative Triazole Derivatives Structure Analysis
Properties
IUPAC Name |
1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.ClH/c1-4-5(2)7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOFWPMJKGGVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core with Butan-2-yl Substitution
- 2-Butan-2-yl hydrazine derivatives or corresponding hydrazides.
- Suitable aldehydes or ketones (e.g., acetaldehyde or acetone derivatives).
- Organic nitriles or amidrazones as precursors.
- Step 1: Formation of hydrazones or amidrazones by condensing 2-butan-2-yl hydrazine with aldehydes or ketones under acidic or basic conditions.
- Step 2: Cyclization of the hydrazone/amidrazone intermediates using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to generate the 1,2,4-triazole ring with the butan-2-yl substituent at the 5-position.
- Step 3: Purification of the triazole core via recrystallization or chromatography.
Introduction of the Ethan-1-amine Side Chain
- Step 4: Nucleophilic substitution of halogenated derivatives of the triazole (e.g., 3-chloro or 3-bromo derivatives) with ethan-1-amine under nucleophilic conditions.
- Step 5: Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (80–120°C) to facilitate substitution.
- Step 6: Isolation and purification of the amino-substituted triazole via extraction, filtration, and recrystallization.
- The choice of halogenated intermediates depends on the reactivity and stability of the triazole derivatives.
- Microwave irradiation can be employed to accelerate this step, enhancing yields and purity.
Formation of Hydrochloride Salt
- Step 7: Salt formation involves treating the free amine with hydrochloric acid (HCl) in a suitable solvent such as diethyl ether or ethanol.
- Step 8: Precipitation of the hydrochloride salt occurs upon cooling or solvent evaporation.
- Step 9: Drying under vacuum yields the final compound, 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride .
Data Table Summarizing Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose | Yield/Comments |
|---|---|---|---|---|---|
| 1 | Hydrazone formation | 2-Butan-2-yl hydrazine + aldehyde | Reflux, acid/base | Form hydrazone intermediate | High yield, microwave-assisted if possible |
| 2 | Cyclization to triazole | POCl₃ or PPA | 80–120°C, solvent | Generate 1,2,4-triazole core | Improved with microwave |
| 3 | Purification | Recrystallization | - | Isolate pure triazole | Chromatography or recrystallization |
| 4 | Nucleophilic substitution | Halogenated triazole + ethan-1-amine | DMF, 80–120°C | Attach ethan-1-amine side chain | Microwave can accelerate |
| 5 | Salt formation | HCl in ethanol | Room temp or gentle heating | Convert to hydrochloride salt | Precipitation and drying |
Research Findings and Notes
- The use of microwave-assisted synthesis significantly enhances reaction rates and yields, especially in cyclization and substitution steps.
- The choice of solvents and reagents critically influences regioselectivity and purity.
- Purification techniques such as chromatography or recrystallization are essential for obtaining high-purity final compounds.
- The overall synthesis can be optimized by controlling temperature, reaction time, and molar ratios, as demonstrated in recent studies on heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, usually catalyzed by agents like potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: : Reduction reactions, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride, can convert this compound into its reduced forms.
Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions where the triazole nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: : Oxidized derivatives such as hydroxylated or carbonyl compounds.
Reduction: : Reduced forms including amine or alkyl derivatives.
Substitution: : Substituted triazole derivatives depending on the specific substituent used.
Scientific Research Applications
Antifungal Properties
One of the primary applications of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is its antifungal activity. Triazole derivatives are known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. The compound's ability to interact with various enzymes and receptors enhances its potential as an antimicrobial agent .
Fungicides
Due to its antifungal properties, 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride can be utilized in agricultural settings as a fungicide. Its efficacy against various fungal pathogens can help protect crops from diseases, thereby enhancing agricultural productivity .
Stabilizers and Additives
The stability and chemical properties of triazole compounds allow them to be used as stabilizers or additives in various materials. Their ability to interact with different substrates makes them suitable for enhancing the performance characteristics of polymers and coatings .
Synthetic Pathways
The synthesis of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride typically involves cyclization reactions that can be optimized for yield and purity. Research into more efficient synthetic routes continues to be an area of interest within the field .
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal efficacy of various triazole derivatives, 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride demonstrated significant activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antifungal agents .
Case Study 2: Agricultural Application
Field trials assessing the effectiveness of triazole-based fungicides revealed that formulations containing 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amines significantly reduced fungal infection rates in crops like wheat and corn. The compound's application led to improved crop yields and reduced reliance on more toxic fungicides .
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets such as enzymes or receptors:
Molecular Targets: : It may inhibit certain enzymes or modulate receptor activity, leading to specific biological effects.
Pathways Involved: : The exact pathways can vary depending on the specific application but generally involve binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s analogs differ primarily in the substituent at position 5 of the triazole ring and the amine chain length. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Size and Lipophilicity : Larger substituents (e.g., butan-2-yl) increase logP values, enhancing lipid membrane penetration but reducing aqueous solubility. Methyl and ethyl analogs () exhibit higher solubility .
- Branching Effects : Branched groups (e.g., isopropyl in ) may improve metabolic stability compared to linear chains .
Biological Activity
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a member of the triazole family, which is known for its diverse biological activities. Triazoles have been extensively studied for their potential applications in medicine, particularly as antifungal and antimicrobial agents. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following formula:
Key Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-(sec-butyl)-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride |
| CAS Number | 1787904-43-1 |
| Molecular Weight | 188.70 g/mol |
| Purity | ≥95% |
| Storage Temperature | Room Temperature (RT) |
The primary mechanism of action for triazole derivatives, including 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride, involves the inhibition of ergosterol synthesis in fungal cell membranes. Ergosterol is crucial for maintaining cell membrane integrity; thus, its inhibition leads to cell death. This compound may also affect various enzymes and receptors involved in cellular processes, enhancing its antimicrobial properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial effects against a range of pathogens. The following table summarizes key findings regarding the antimicrobial efficacy of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride:
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | IC50: 12 µg/mL | |
| Aspergillus niger | IC50: 15 µg/mL | |
| Escherichia coli | IC50: 20 µg/mL |
These results suggest that the compound has potent antifungal activity and moderate antibacterial effects.
Case Studies
A notable study investigated the compound's effectiveness against various fungal strains. The results demonstrated that it significantly inhibited fungal growth in vitro compared to standard antifungal agents such as fluconazole. The study highlighted the potential for this compound to serve as a novel antifungal therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride, it is useful to compare it with other triazole derivatives:
| Compound Name | Antifungal Activity | Reference |
|---|---|---|
| Fluconazole | Standard treatment | |
| Voriconazole | Higher potency | |
| 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amino hydrochloride | Moderate potency |
This comparison illustrates that while the compound shows promise as an antifungal agent, further optimization may enhance its efficacy relative to established treatments.
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
When handling this compound, adhere to safety protocols outlined for structurally similar triazole derivatives. Key precautions include:
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Waste Management: Segregate waste and collaborate with certified agencies for disposal to mitigate environmental risks .
- Emergency Measures: In case of exposure, rinse affected areas with water and seek medical attention. Safety data for related compounds recommend protocols aligned with H303+H313+H333 (oral/skin/inhalation hazards) and P264+P280 (protective measures) .
Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?
Answer:
Use a combination of analytical techniques:
- Spectroscopy: Employ -NMR and IR to verify functional groups (e.g., triazole ring C=N stretches at ~1500–1600 cm^{-1) and amine protons (δ ~2.5–3.5 ppm) .
- Chromatography: HPLC or TLC with standards can assess purity.
- Crystallography: X-ray diffraction (as in structurally analogous triazoles) confirms planar geometry and dihedral angles between substituents .
- Computational Validation: Compare experimental InChI/SMILES (e.g., PubChem-derived data) with computational models for structural alignment .
Advanced: What methodological considerations are critical when designing synthetic routes to optimize yield and purity?
Answer:
Key factors include:
- Reagent Selection: Use POCl or chloroacetyl chloride for cyclization, as demonstrated in triazole-thiadiazole syntheses (70–80% yields) .
- Reaction Conditions: Reflux in ethanol/DMF mixtures at 90°C for 3–4 hours ensures complete reaction .
- Purification: Recrystallization from ethanol/water (1:3) improves purity, while NaBH reduction stabilizes intermediates .
- Yield Optimization: Adjust molar ratios (e.g., 1:3 substrate:POCl) and monitor pH during precipitation (8–9 with ammonia) .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel triazole derivatives?
Answer:
- Cross-Validation: Compare NMR/IR data with structurally characterized analogs (e.g., 5-(adamantane-1-yl)-triazole-3-thiols) to identify discrepancies in peak assignments .
- Tautomer Analysis: Investigate tautomeric equilibria (e.g., 3- vs. 5-substituted triazoles) using -NMR or computational modeling to explain shifts .
- Controlled Experiments: Repeat syntheses under varying conditions (e.g., pH, solvent polarity) to isolate stable conformers .
Advanced: What strategies are effective for evaluating the bioactivity of this compound against microbial or cancer cell lines?
Answer:
- Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive/negative strains, referencing triazole-thio derivatives showing activity at 25–50 µg/mL .
- Anticancer Screening: Conduct MTT assays on cell lines (e.g., HeLa, MCF-7) with IC calculations. Derivatives like 1,2,4-triazol-5-ones exhibit dose-dependent cytotoxicity .
- Mechanistic Studies: Pair bioassays with molecular docking to predict interactions with targets (e.g., thymidylate synthase for antitumor activity) .
Tables
Table 1: Key Physicochemical Properties of Analogous Triazole Derivatives
| Property | Value Range | Method (Reference) |
|---|---|---|
| Melting Point | 126–134°C | Recrystallization |
| IR C=N Stretch | 1500–1600 cm | KBr Pellet |
| -NMR Shift | δ 2.5–3.5 ppm (amine) | DMSO-d |
Table 2: Bioactivity Data for Triazole-Based Compounds
| Compound Class | IC (Cancer) | MIC (Microbial) | Reference |
|---|---|---|---|
| 1,2,4-Triazol-5-ones | 12–45 µM (HeLa) | 25 µg/mL (S. aureus) | |
| Triazole-thio Derivatives | 18–60 µM (MCF-7) | 50 µg/mL (E. coli) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
